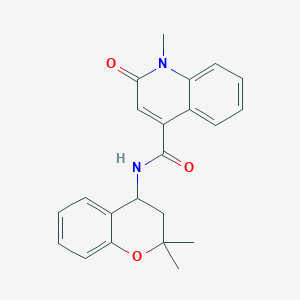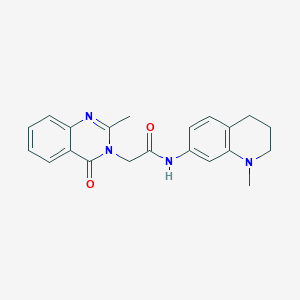![molecular formula C12H15N5O B7563988 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperazine](/img/structure/B7563988.png)
1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperazine, commonly known as MOPPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. MOPPP is a piperazine derivative that is synthesized through a multi-step process, which involves the reaction of pyridine-2-carboxylic acid with 3-methyl-1,2,4-oxadiazol-5-amine, followed by the reaction with piperazine.
Mecanismo De Acción
The exact mechanism of action of MOPPP is not fully understood, but it is believed to act as a modulator of the central nervous system. MOPPP has been shown to interact with various neurotransmitter systems, including the dopamine, serotonin, and gamma-aminobutyric acid (GABA) systems. It has been suggested that MOPPP may exert its pharmacological effects by modulating the activity of these neurotransmitter systems.
Biochemical and Physiological Effects:
MOPPP has been shown to exhibit a range of biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant and antipsychotic effects. MOPPP has also been shown to enhance the activity of GABA, which may contribute to its anticonvulsant effects. Additionally, MOPPP has been found to have a low toxicity profile, which makes it a promising drug candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MOPPP has several advantages for lab experiments. It is relatively easy to synthesize and has a low toxicity profile, which makes it a safe and convenient compound to work with. However, one of the limitations of MOPPP is its limited solubility in water, which may make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for research on MOPPP. One area of interest is the development of more potent and selective MOPPP derivatives that can be used as drug candidates for the treatment of various neurological disorders. Additionally, further research is needed to elucidate the exact mechanism of action of MOPPP and to better understand its biochemical and physiological effects. Finally, more studies are needed to investigate the potential applications of MOPPP in other fields, such as agriculture and materials science.
Métodos De Síntesis
The synthesis of MOPPP involves a multi-step process that starts with the reaction of pyridine-2-carboxylic acid with 3-methyl-1,2,4-oxadiazol-5-amine in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), to form the intermediate compound 4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine. This intermediate compound is then reacted with piperazine in the presence of a base, such as triethylamine, to yield the final product, MOPPP.
Aplicaciones Científicas De Investigación
MOPPP has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a range of biological activities, including anticonvulsant, antipsychotic, and antidepressant effects. MOPPP has also been investigated for its potential as a drug candidate for the treatment of various neurological disorders, such as epilepsy, schizophrenia, and depression.
Propiedades
IUPAC Name |
3-methyl-5-(2-piperazin-1-ylpyridin-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-9-15-12(18-16-9)10-2-3-14-11(8-10)17-6-4-13-5-7-17/h2-3,8,13H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGICILMRNRDQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=NC=C2)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-fluoro-3-methylbenzoyl)piperidin-4-yl]acetamide](/img/structure/B7563909.png)
![1-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]piperidine-3-carboxamide](/img/structure/B7563915.png)
![2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)propanamide](/img/structure/B7563924.png)
![1-{[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B7563930.png)
![N-(3-chloro-2-morpholin-4-ylphenyl)-8-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7563937.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(1-methyl-3,4-dihydro-2H-quinolin-7-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7563954.png)
![7-(difluoromethyl)-5-methyl-N-[2-methyl-3-(pyrrolidine-1-carbonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7563960.png)
![N-[2-(2-methoxyanilino)-2-oxoethyl]-5-methyl-N-propylthiophene-2-carboxamide](/img/structure/B7563967.png)

![N-[2-(2-methoxyanilino)-2-oxoethyl]-N-propylthiophene-2-carboxamide](/img/structure/B7563978.png)
![7a-methyl-N-(2-methylcyclohexyl)-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7563980.png)
![2-[2-[4-(2-Methylphenyl)piperazin-1-yl]-2-oxoethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7563993.png)

